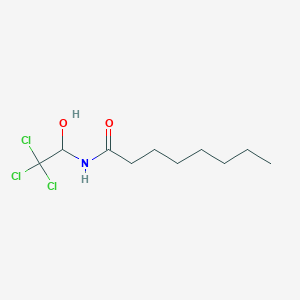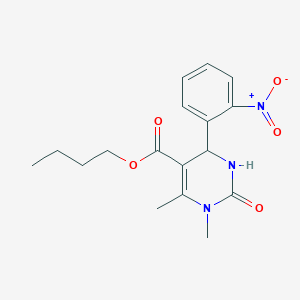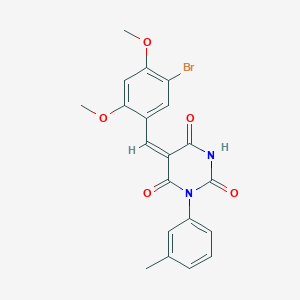![molecular formula C22H22ClNO5 B5085423 ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a cyanoacrylate ester, which is commonly used in the synthesis of adhesives and coatings. However, recent studies have shown that ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate has various other applications in scientific research.
作用機序
The mechanism of action of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate involves the formation of a covalent bond with thiol-containing biomolecules, which leads to the formation of a fluorescent adduct. This reaction is highly specific and can be used for the detection of thiol-containing biomolecules in complex biological matrices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate are not well known. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects in vitro and in vivo.
実験室実験の利点と制限
The major advantage of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is its high specificity for thiol-containing biomolecules, which makes it an ideal fluorescent probe for the detection of these molecules in complex biological matrices. However, the major limitation of this compound is its relatively low quantum yield, which limits its sensitivity for the detection of low-abundance thiol-containing biomolecules.
将来の方向性
The potential applications of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate in scientific research are vast. Some of the future directions for research in this area include the development of more sensitive probes for the detection of low-abundance thiol-containing biomolecules, the synthesis of fluorescent nanoparticles for targeted drug delivery, and the development of novel imaging techniques for the detection of thiol-containing biomolecules in vivo.
Conclusion:
In conclusion, ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate is a chemical compound that has potential applications in various areas of scientific research. Its high specificity for thiol-containing biomolecules makes it an ideal fluorescent probe for the detection of these molecules in complex biological matrices. However, further research is needed to explore its potential applications in other areas and to develop more sensitive probes for the detection of low-abundance thiol-containing biomolecules.
合成法
The synthesis of ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-chloro-5-methoxy-4-(2-(2-methylphenoxy)ethoxy)benzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired cyanoacrylate ester.
科学的研究の応用
Ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate has been widely used in scientific research due to its potential applications in various areas. One of the major applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe for the detection of thiol-containing biomolecules. It has also been used in the synthesis of fluorescent nanoparticles for biomedical imaging.
特性
IUPAC Name |
ethyl (E)-3-[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-4-27-22(25)17(14-24)11-16-12-18(23)21(20(13-16)26-3)29-10-9-28-19-8-6-5-7-15(19)2/h5-8,11-13H,4,9-10H2,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOQEPZGKLBDON-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=CC=C2C)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)OCCOC2=CC=CC=C2C)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)


![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)

![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)